molecular formula C15H14Cl2O3 B5151662 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene

1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene

Cat. No. B5151662
M. Wt: 313.2 g/mol
InChI Key: AIKXNPYRONKVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, a group of molecules that play a key role in the inflammatory process.

Mechanism of Action

Diclofenac inhibits the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory process and cause pain, swelling, and fever. By inhibiting COX, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac is rapidly absorbed after oral administration and reaches peak plasma concentrations within 1-2 hours. It is extensively metabolized in the liver and excreted in the urine and feces. Diclofenac has a half-life of approximately 2 hours and is eliminated from the body within 24 hours.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for laboratory experiments, including its well-established pharmacological profile, its availability as a commercial product, and its low cost. However, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene also has several limitations, including its potential for toxicity and its effects on other physiological systems, such as the gastrointestinal tract and the cardiovascular system.

Future Directions

There are several potential future directions for research on 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene, including the development of new formulations and delivery methods, the investigation of its effects on other physiological systems, and the study of its potential for use in the treatment of other conditions, such as cancer and Alzheimer's disease. In addition, further research is needed to better understand the mechanisms of action of 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene and to identify potential new targets for drug development.

Synthesis Methods

Diclofenac can be synthesized by several methods, including the reaction of 2-chloro-4'-nitrodiphenyl ether with 2-methoxyphenol in the presence of sodium hydroxide, followed by reduction with hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenoxy)ethylamine in the presence of triethylamine, followed by reduction with sodium borohydride.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of a wide range of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. In addition, 1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene has been shown to be effective in the treatment of acute pain, such as postoperative pain and dental pain.

properties

IUPAC Name

1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3/c1-18-12-6-2-3-7-13(12)19-9-10-20-14-8-4-5-11(16)15(14)17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKXNPYRONKVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6489763

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